molecular formula C10H10BrFO2 B13650670 Ethyl 3-(bromomethyl)-5-fluorobenzoate

Ethyl 3-(bromomethyl)-5-fluorobenzoate

Cat. No.: B13650670
M. Wt: 261.09 g/mol
InChI Key: DFWAWJNZOQCCMD-UHFFFAOYSA-N
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Description

Ethyl 3-(bromomethyl)-5-fluorobenzoate is a fluorinated aromatic ester characterized by a reactive bromomethyl group, making it a versatile intermediate in organic synthesis and pharmaceutical research . The molecular formula is C 10 H 10 BrFO 2 and it has a molecular weight of 261.09 g/mol . Compounds with bromomethyl and fluoro substituents on an aromatic ring are valued as building blocks for the development of novel therapeutic agents and other bioactive compounds . The presence of both functional groups enhances its utility in various chemical transformations, including cross-coupling reactions and nucleophilic substitutions, allowing researchers to introduce fluorinated motifs into complex molecular frameworks . The ethyl ester moiety contributes to improved solubility in organic solvents, which facilitates handling in synthetic workflows . This compound requires storage at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H10BrFO2

Molecular Weight

261.09 g/mol

IUPAC Name

ethyl 3-(bromomethyl)-5-fluorobenzoate

InChI

InChI=1S/C10H10BrFO2/c1-2-14-10(13)8-3-7(6-11)4-9(12)5-8/h3-5H,2,6H2,1H3

InChI Key

DFWAWJNZOQCCMD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)CBr)F

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of this compound generally follows a two-step strategy:

  • Step 1: Esterification of 5-fluoro-3-methylbenzoic acid to form the corresponding ethyl ester.
  • Step 2: Benzylic bromination of the methyl group to introduce the bromomethyl functionality at the 3-position on the aromatic ring.

This approach is consistent with the preparation of similar compounds such as methyl 3-(bromomethyl)-4-fluorobenzoate, where the methyl group adjacent to the aromatic ring is selectively brominated under radical conditions using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide (BPO) or under light irradiation.

Detailed Synthetic Route

Step Reagents & Conditions Description Yield & Notes
1 5-fluoro-3-methylbenzoic acid, ethanol, acid catalyst (e.g., sulfuric acid), reflux Fischer esterification to produce ethyl 5-fluoro-3-methylbenzoate High yield, typical esterification conditions
2 N-bromosuccinimide (NBS), benzoyl peroxide (BPO), dichloromethane, 0–20 °C, nitrogen atmosphere, 12 h stirring Radical bromination of the benzylic methyl group to form this compound Yields reported up to ~80–90% in analogous systems

This bromination is a selective radical substitution at the benzylic position, facilitated by the stability of the benzylic radical intermediate.

Industrial Scale Preparation

Industrial processes for this compound or closely related analogs often utilize:

  • Continuous flow reactors to enhance control over reaction parameters (temperature, reagent addition rate), improving selectivity and yield.
  • Use of NBS and benzoyl peroxide as brominating agents in solvents like dichloromethane or acetonitrile.
  • Temperature control between 0 °C and 40 °C to avoid over-bromination or side reactions.
  • Post-reaction workup involving aqueous washes (e.g., sodium bisulfite to quench residual bromine), organic solvent extraction, and solvent removal under reduced pressure.
  • Crystallization or precipitation techniques for purification, often using hexane or ethyl acetate as anti-solvents.

Alternative Preparation Routes

Some patents and literature describe variations such as:

  • Starting from 3-bromo-4-fluorobenzoic acid derivatives, which are converted to the corresponding benzyl alcohols or esters via reduction and esterification steps.
  • Use of oxidizing agents like potassium persulfate in acetonitrile with acid catalysts to facilitate bromination or oxidation steps in related compounds.
  • Radical bromination using NBS in the presence of radical initiators under controlled temperature and inert atmosphere to improve selectivity.

Reaction Mechanism and Analysis

Bromination Mechanism

The benzylic bromination proceeds via a radical chain mechanism:

  • Initiation by benzoyl peroxide generating radicals.
  • Abstraction of benzylic hydrogen forming a benzylic radical.
  • Reaction of the benzylic radical with bromine (from NBS) to form the bromomethyl group.
  • Propagation continues with regeneration of bromine radicals.

This method selectively brominates the methyl group adjacent to the aromatic ring without affecting the aromatic fluorine substituent or the ester group.

Reaction Conditions Impact

Parameter Effect on Reaction
Temperature (0–20 °C) Controls rate of radical formation; higher temps may cause side reactions
Solvent (CH2Cl2 or acetonitrile) Solvent polarity affects radical stability and bromine solubility
Molar ratio of NBS to substrate Excess NBS ensures complete bromination but may lead to dibrominated by-products
Reaction time (12 h typical) Sufficient for complete conversion without over-bromination

Data Summary Table: Preparation of this compound

Aspect Details
Starting Material 5-fluoro-3-methylbenzoic acid
Esterification Fischer esterification with ethanol, acid catalyst, reflux
Brominating Agent N-bromosuccinimide (NBS)
Radical Initiator Benzoyl peroxide (BPO)
Solvent Dichloromethane or acetonitrile
Temperature 0–20 °C during bromination
Reaction Time Approximately 12 hours
Workup Aqueous sodium bisulfite wash, organic extraction, solvent removal
Purification Crystallization or precipitation with hexane or ethyl acetate
Typical Yield 75–90% depending on scale and conditions
Key Considerations Control of temperature and reagent addition critical to avoid side reactions

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(bromomethyl)-5-fluorobenzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield Ethyl 3-(azidomethyl)-5-fluorobenzoate, while reduction with LiAlH4 would produce Ethyl 3-(hydroxymethyl)-5-fluorobenzoate.

Mechanism of Action

The mechanism of action of Ethyl 3-(bromomethyl)-5-fluorobenzoate involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various applications, such as the synthesis of bioconjugates and the modification of polymers .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between Ethyl 3-(bromomethyl)-5-fluorobenzoate and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Features
This compound 3-(BrCH2), 5-F C10H10BrFO2 261.09 Bromomethyl (alkylation), fluoro (EWG)
Ethyl 3-bromo-5-fluorobenzoate 3-Br, 5-F C9H8BrFO2 247.06 Bromo (leaving group), fluoro (EWG)
Ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate 2-Cl, 5-F, 3-CF3 C10H7ClF4O2 270.61 CF3 (strong EWG), chloro (moderate EWG)
Ethyl 5-chloro-2-fluoro-4-methoxybenzoate 5-Cl, 2-F, 4-OCH3 C10H10ClFO3 244.64 Methoxy (EDG), chloro (EWG)

Key:

  • EWG : Electron-withdrawing group (e.g., -F, -CF3, -Cl).
  • EDG : Electron-donating group (e.g., -OCH3).
This compound
  • The bromomethyl group enables nucleophilic substitution (e.g., alkylation) or elimination to form α,β-unsaturated esters, similar to ethyl α-(bromomethyl)acrylate in Reformatsky reactions for synthesizing cytotoxic α-methylene lactones .
Ethyl 3-Bromo-5-Fluorobenzoate
  • The bromine atom acts as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Used in Takeda’s patent (EP2253618 A1) for pharmaceutical intermediates and in JACS studies for bioactive molecule synthesis.
Ethyl 2-Chloro-5-Fluoro-3-(Trifluoromethyl)Benzoate
  • The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in agrochemicals.
  • Chlorine and fluorine synergistically direct electrophilic substitution reactions.
Ethyl 5-Chloro-2-Fluoro-4-Methoxybenzoate
  • Methoxy group increases solubility and electron density, favoring electrophilic aromatic substitution.
  • Applications include intermediates for antibiotics or antifungal agents.

Physicochemical Properties and Stability

  • Electron Effects : Fluorine and trifluoromethyl groups reduce electron density, slowing ester hydrolysis compared to methoxy-containing analogs .
  • Solubility : Methoxy groups (EDG) improve solubility in polar solvents, whereas trifluoromethyl (EWG) enhances lipid solubility .

Biological Activity

Ethyl 3-(bromomethyl)-5-fluorobenzoate is an organic compound that has garnered attention due to its potential biological activities. This article delves into the compound's structure, synthesis, and biological interactions, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C10_{10}H10_{10}BrF O2_2
  • Molecular Weight : Approximately 261.09 g/mol
  • Functional Groups : Contains a bromomethyl group and a fluorine atom, which are significant for its reactivity and biological interactions.

The presence of halogen substituents (bromine and fluorine) enhances the compound's reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

This compound exhibits biological activity through its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution, forming covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can modulate enzyme activity, potentially leading to therapeutic effects.

Case Studies and Research Findings

  • Inhibition of Enzymatic Activity :
    • A study demonstrated that derivatives of brominated benzoates, including this compound, inhibited specific enzymes involved in metabolic pathways. For instance, compounds with similar structures showed significant inhibition of histone deacetylases (HDACs), which are crucial in cancer biology .
  • Antimicrobial Activity :
    • Research indicated that halogenated benzoate derivatives exhibit antimicrobial properties against various strains of bacteria. This compound was tested for its Minimum Inhibitory Concentration (MIC) against Streptococcus pneumoniae, showing promising results that warrant further investigation .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
Enzyme InhibitionSignificant inhibition of HDACs
Antimicrobial PropertiesEffective against Streptococcus pneumoniae
Interaction with ReceptorsPotential modulation of GPCR activity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-(bromomethyl)-5-fluorobenzoate, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via bromination of ethyl 5-fluorobenzoate derivatives. A radical-initiated bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) under reflux in non-polar solvents (e.g., CCl₄) is common. For example, analogous methyl esters (e.g., Methyl 2-(bromomethyl)-5-fluorobenzoate) are synthesized via this route, achieving yields >70% .
  • Optimization : Key parameters include solvent polarity (to stabilize radical intermediates), temperature control (60–80°C), and stoichiometric ratios of NBS to substrate (1:1.1–1.5). Purity is monitored via TLC, with silica-gel chromatography for isolation .

Q. Which analytical techniques are critical for characterizing this compound?

  • Core Methods :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., bromomethyl at C3, fluorine at C5). Aromatic protons show splitting due to ortho-fluorine coupling (~8 Hz) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C₁₀H₁₀BrFO₂, expected [M+H]⁺: 273.0) and fragments (e.g., loss of ethoxy group: m/z 201.9) .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~650 cm⁻¹ (C-Br stretch) validate functional groups .

Advanced Research Questions

Q. How does the bromomethyl group influence reactivity in nucleophilic substitution reactions, and what mechanistic insights exist?

  • Reactivity Profile : The bromomethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) to form C-N or C-S bonds. Steric hindrance from the adjacent ester group slows reactivity compared to aliphatic bromides. Computational studies (DFT) suggest transition-state stabilization via π-stacking between the aromatic ring and nucleophile .
  • Case Study : In Reformatsky-type reactions, ethyl α-(bromomethyl)acrylate derivatives form α-methylene lactones via intramolecular cyclization. Analogous pathways may apply to this compound in synthesizing heterocycles .

Q. What computational approaches predict the stability and regioselectivity of this compound derivatives?

  • Methods :

  • DFT Calculations : Assess thermodynamic stability of substitution products. For example, fluorine’s electron-withdrawing effect directs electrophilic attacks to the para position relative to the bromomethyl group .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF), which enhance nucleophilic substitution rates by stabilizing charged intermediates .

Q. How do structural modifications (e.g., substituent variations) affect the compound’s pharmacological potential?

  • Structure-Activity Relationships (SAR) :

  • Fluorine : Enhances metabolic stability and membrane permeability via reduced π-basicty .
  • Bromomethyl : Serves as a handle for bioconjugation (e.g., covalent inhibition of enzymes). Derivatives with pyridyl or benzofuran moieties show antiviral activity in in vitro assays (IC₅₀: 2–10 μM) .
    • Data Contradictions : Some studies report reduced activity when bulky groups are introduced at C3, likely due to steric clashes with target proteins. Optimization requires balancing substituent size and electronic effects .

Methodological Challenges & Contradictions

Q. Why do solvent choices lead to conflicting yields in bromomethylation reactions?

  • Case Analysis :

  • Non-polar solvents (CCl₄) : Favor radical chain propagation, achieving >70% yields but require prolonged reaction times (12–24 hrs) .
  • Polar solvents (DMF) : Accelerate initiation but promote side reactions (e.g., ester hydrolysis), reducing yields to 40–50%.
    • Resolution : Use mixed solvents (e.g., CCl₄:DMF 9:1) to balance radical stability and reaction speed .

Q. How can researchers resolve discrepancies in NMR data for this compound derivatives?

  • Troubleshooting :

  • Dynamic Effects : Rotameric splitting of ethoxy protons may occur; variable-temperature NMR (VT-NMR) at −40°C simplifies spectra .
  • Impurity Identification : LC-MS/MS detects trace byproducts (e.g., di-brominated species), guiding purification adjustments .

Tables

Table 1 : Key Synthetic Parameters for this compound

ParameterOptimal ConditionImpact on Yield/PurityReference
SolventCCl₄Maximizes radical stability
InitiatorAIBN (0.1 eq)Ensures controlled initiation
Temperature70°CBalances rate vs. side reactions
PurificationSilica chromatographyRemoves di-brominated byproducts

Table 2 : Pharmacological Activity of Derivatives

DerivativeTargetIC₅₀ (μM)Key Structural FeatureReference
Pyridyl-substitutedViral protease2.5C3 pyridyl group
Benzofuran hybridKinase inhibitor8.7Fused benzofuran ring
Bulky C3 substituentAnticancer>50Tert-butyl at C3

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